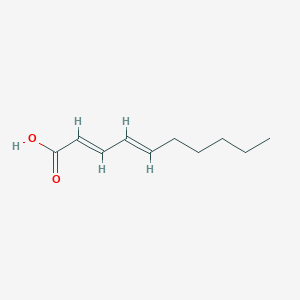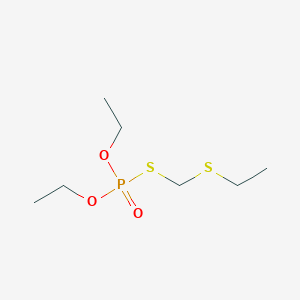
フルオロアセトニトリル
概要
説明
Fluoroacetonitrile is a chemical compound with the molecular formula C2H2FN . It is a clear liquid that is colorless to almost colorless . It is slightly soluble in water .
Synthesis Analysis
Fluoroacetonitrile can be synthesized from chloroacetamide with cyanuric chloride . Another method involves the reaction of chloroacetamide (CA, CH2ClCONH2) with potassium fluoride .Molecular Structure Analysis
The molecular structure of Fluoroacetonitrile is represented by the InChI stringInChI=1S/C2H2FN/c3-1-2-4/h1H2 . Its molecular weight is 59.04 g/mol , and its exact mass and monoisotopic mass are 59.017127230 g/mol . Chemical Reactions Analysis
Fluoroacetonitrile has been found to have applications in electric double-layer capacitors (EDLCs) . It can improve the performance of EDLCs .Physical and Chemical Properties Analysis
Fluoroacetonitrile has a density of 1.061 g/mL at 25 °C (lit.), a melting point of -13 °C, and a boiling point of 79-80 °C (lit.) . Its flash point is 7°F . The vapor pressure is 88.8mmHg at 25°C . The refractive index is 1.333 .科学的研究の応用
電気二重層コンデンサ(EDLC)
フルオロアセトニトリルは、電気二重層コンデンサ(EDLC)の代替溶媒として使用されています。高粘度を示すプロピレンカーボネート(PC)は、EDLCの溶媒として一般的に使用されています。アセトニトリル(AN)を代替溶媒として使用すると、EDLCの性能が向上します . フルオロアセトニトリルの電解質伝導率はANよりもわずかに低いですが、モデルセルの静電容量はANやPCで得られたものよりも高くなっています .
EDLC性能の向上
フルオロアセトニトリルを代替溶媒として使用すると、EDLCの性能が向上します . これは、比誘電率、動粘度、電解質伝導率などの物理化学的特性によるものです .
フルオロアセトアミドの合成
フルオロアセトニトリルは、クロロアセトアミド(CA、CH2ClCONH2)とフッ化カリウムを反応させることにより、フルオロアセトニトリル(FAN、CH2FCN)の反応物であるフルオロアセトアミド(FA、CH2FCONH2)の合成に使用されてきました .
α-フルオロ化アセトフェノンの調製
フルオロアセトニトリルは、α-フルオロ化アセトフェノンの調製に使用されてきました .
2-アミノ-2-フルオロメチル-3-ペンテンニトリルの合成
フルオロアセトニトリルは、2,5-ジアミノ-2-フルオロメチル-3(E)-ペンテン酸の合成における重要な中間体である2-アミノ-2-フルオロメチル-3-ペンテンニトリルの合成に使用されてきました .
作用機序
Target of Action
Fluoroacetonitrile (FAN) is primarily used as a solvent in electric double-layer capacitors (EDLCs) . The primary targets of FAN are the components of these capacitors, where it interacts with the electrolyte to influence the overall performance of the device .
Mode of Action
FAN interacts with its targets by influencing the electrolytic conductivity and capacitance of the EDLCs . Although the electrolytic conductivity of FAN is slightly lower than that of acetonitrile (AN), another commonly used solvent, the capacitance of a model cell using FAN is higher than those obtained for AN and propylene carbonate (PC) .
Biochemical Pathways
The biochemical pathways influenced by FAN primarily involve the electrochemical processes within the EDLCs . By altering the polarity of the solvent through partial fluorination, FAN can improve the performance of these devices .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of FAN, we can consider its properties such as relative permittivity, dynamic viscosity, and electrolytic conductivity . These properties influence its behavior in the EDLCs and impact the overall performance of the device .
Result of Action
The result of FAN’s action is an improvement in the performance of the EDLCs . Despite its slightly lower electrolytic conductivity compared to AN, the use of FAN as a solvent results in a higher capacitance for the model cell .
Action Environment
The action of FAN can be influenced by environmental factors such as temperature, which can affect its physical and electrochemical properties
Safety and Hazards
Fluoroacetonitrile is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . It is also advised to take off immediately all contaminated clothing .
将来の方向性
生化学分析
Biochemical Properties
Fluoroacetonitrile plays a role in biochemical reactions as a reagent and intermediate. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, fluoroacetonitrile has been shown to inhibit rat hepatic glutathione S-transferases in vitro . This interaction suggests that fluoroacetonitrile can affect detoxification processes in the liver by modulating enzyme activity.
Cellular Effects
Fluoroacetonitrile affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that fluoroacetonitrile can cause weak inhibition of certain enzymes, which may impact metabolic pathways and cellular homeostasis . Additionally, fluoroacetonitrile’s interaction with cellular proteins can lead to changes in cell function and viability.
Molecular Mechanism
The molecular mechanism of fluoroacetonitrile involves its interaction with biomolecules at the molecular level. Fluoroacetonitrile can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, fluoroacetonitrile has been used as a reagent in the preparation of enzyme inhibitors, such as PAD4 inhibitors . These interactions can result in changes in gene expression and cellular responses, highlighting the compound’s role in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluoroacetonitrile can change over time. The stability and degradation of fluoroacetonitrile are important factors that influence its long-term effects on cellular function. Studies have shown that fluoroacetonitrile can degrade over time, leading to changes in its activity and interactions with biomolecules . Long-term exposure to fluoroacetonitrile in in vitro or in vivo studies may result in altered cellular responses and potential toxicity.
Dosage Effects in Animal Models
The effects of fluoroacetonitrile vary with different dosages in animal models. At low doses, fluoroacetonitrile may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that fluoroacetonitrile can cause dose-dependent inhibition of enzymes and changes in metabolic pathways . High doses of fluoroacetonitrile may result in significant toxicity, affecting organ function and overall health.
Metabolic Pathways
Fluoroacetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors. It can act as a nucleophile, reacting with different substrates, including proteins and enzymes . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. The ability of fluoroacetonitrile to modulate enzyme activity highlights its role in biochemical processes.
Transport and Distribution
Within cells and tissues, fluoroacetonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The distribution of fluoroacetonitrile within cells can affect its activity and function, as well as its potential toxicity. Understanding the transport and distribution of fluoroacetonitrile is crucial for assessing its impact on cellular processes.
Subcellular Localization
Fluoroacetonitrile’s subcellular localization plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of fluoroacetonitrile within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects. Studying the subcellular localization of fluoroacetonitrile provides insights into its role in cellular processes.
特性
IUPAC Name |
2-fluoroacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2FN/c3-1-2-4/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFVFPBRMLIKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198301 | |
| Record name | Acetonitrile, fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-20-8 | |
| Record name | Acetonitrile, fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetonitrile, fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetonitrile, fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for Fluoroacetonitrile?
A1: Fluoroacetonitrile (C2H2FN) has a molecular weight of 59.04 g/mol. Its millimeterwave spectrum has been extensively studied []. The rotational constants, quartic and sextic centrifugal distortion constants have been determined using both the symmetric top reduction by van Eijck and Typke and the s-reduction of Watson [].
Q2: How does Fluoroacetonitrile behave as a solvent in electrochemical applications?
A2: Fluoroacetonitrile (FAN) exhibits potential as an alternative solvent for electric double-layer capacitors (EDLCs) []. While its electrolytic conductivity is slightly lower compared to acetonitrile, a model cell using FAN demonstrated higher capacitance than those using acetonitrile or propylene carbonate []. This suggests that FAN, due to its higher polarity, might enhance EDLC performance [].
Q3: Is Fluoroacetonitrile stable at high temperatures?
A3: Under neutral conditions, 2-(2-naphthyl)-2-fluoroacetonitrile, a specific α-aryl-α-fluoroacetonitrile, demonstrates configurational stability when heated up to 130°C for 6 hours [].
Q4: Can Fluoroacetonitrile be used in asymmetric synthesis?
A4: Yes, 2-aryl-2-fluoroacetonitriles are gaining interest as versatile building blocks in asymmetric synthesis []. A palladium(phosphinoxazoline) catalyzed method has been developed for the asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles []. This reaction allows for the formation of a C-C bond and the incorporation of two adjacent chiral centers, resulting in moderate to good yields, high enantioselectivities, and a diastereomeric ratio of up to 15:1 [].
Q5: How does Fluoroacetonitrile react with silicon surfaces?
A5: Fluoroacetonitrile interacts with the Si(100)-2×1 surface through a C≡N [2 + 2] cycloaddition-like reaction []. This is in contrast to chloroacetonitrile, which exhibits both C≡N [2 + 2] cycloaddition-like and ene-like reactions, and bromoacetonitrile, which exclusively undergoes the ene-like reaction []. This difference in reactivity highlights the impact of halogen substituents on the surface reaction pathways of bifunctional molecules on silicon surfaces [].
Q6: What is the electronic ground state of cyanofluorocarbene (FCCN)?
A6: Negative-ion photoelectron imaging studies have revealed that cyanofluorocarbene (FCCN) possesses a closed-shell singlet ground state []. This information, combined with experimental data, allowed for the estimation of its adiabatic electron affinity (EA = 2.081 ± 0.002 eV) and singlet-triplet gap (ΔE(S-T) = 0.42 ± 0.04 eV) [].
Q7: How do halogen substituents affect the reactivity of halogenated acetonitriles on silicon surfaces?
A7: The type of halogen substituent significantly influences the reaction pathway of halogenated acetonitriles (X−CH2C≡N, X = F, Cl, Br) on Si(100)-2×1 surfaces []. While Fluoroacetonitrile favors a C≡N [2 + 2] cycloaddition-like reaction, chloroacetonitrile exhibits both [2 + 2] cycloaddition-like and ene-like reactions, and bromoacetonitrile exclusively undergoes the ene-like reaction []. This suggests that the halogen substituent plays a key role in dictating the reaction pathway of these molecules on silicon surfaces [].
Q8: How does the structure of α-(fluoromethyl)dehydroornithine and α-(fluoromethyl)dehydroputrescine impact their inhibitory activity?
A8: (E)-Dehydro analogues of α-(fluoromethyl)putrescine and -ornithine are significantly more potent inhibitors of ornithine decarboxylase (ODC) than their saturated counterparts []. This enhanced potency is particularly pronounced in the α-fluoromethyl series []. This difference highlights the impact of structural modifications, specifically the presence of the double bond, on the inhibitory activity of these compounds [].
Q9: Can the configurational stability of α-aryl-α-fluoroacetonitriles be influenced?
A9: While 2-(2-naphthyl)-2-fluoroacetonitrile is stable at high temperatures under neutral conditions [], it undergoes complete racemization within 10 hours in the presence of stoichiometric amounts of a guanidine base at room temperature []. This suggests that the presence of specific bases can significantly affect the configurational stability of these compounds [].
Q10: What analytical methods are available for separating enantiomers of 2-aryl-2-fluoroacetonitriles?
A10: High-performance liquid chromatography (HPLC) with chiral stationary phases has proven effective for the baseline enantioseparation of various 2-aryl-2-fluoroacetonitriles []. Notably, Chiralcel OD, Chiralpak AD, and Chiralpak AS demonstrated broad applicability, while Chiralcel OJ enabled the preparative separation of 2-(2-naphthyl)-2-fluoroacetonitrile enantiomers [].
Q11: How can the structure of Fluoroacetonitrile complexes be determined?
A11: X-ray crystallography has been successfully employed to elucidate the structure of the 1,4,7,10,13,16-hexaoxacyclooctadecane (18-crown-6) bis(fluoroacetonitrile) complex [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)







